molecular formula C18H20N4O4S B2611196 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide CAS No. 941831-10-3

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide

Cat. No.: B2611196
CAS No.: 941831-10-3
M. Wt: 388.44
InChI Key: CZRXMJHHGYBZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(4-Acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. This molecule is characterized by a hybrid structure incorporating piperazine and sulfonamide motifs, which are functional groups commonly found in pharmacologically active compounds. Piperazine-sulfonamide hybrids are frequently investigated for their potential to modulate enzyme activity . Specifically, such compounds have demonstrated significant antioxidant capacities and inhibitory effects on a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase in scientific studies . The presence of the 4-pyridyl group further enhances its potential for application in drug discovery, serving as a key scaffold in the development of targeted therapies . The primary research applications for this reagent are in the areas of early-stage drug discovery, mechanism-of-action studies, and as a key intermediate for the synthesis of more complex molecules for biological evaluation. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)17-4-2-3-15(13-17)18(24)20-16-5-7-19-8-6-16/h2-8,13H,9-12H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRXMJHHGYBZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperazine ring.

    Reduction: This reaction can reduce the carbonyl groups present in the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .

Scientific Research Applications

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares structural motifs with other piperazine- and aryl-containing molecules, such as N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide (CAS RN: 148672-13-3, hereafter referred to as Compound A ) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature {3-[(4-Acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide Compound A (CAS RN: 148672-13-3)
Core Structure Phenylsulfonyl-acetylpiperazine + pyridyl carboxamide Biphenyl-oxadiazole + methylpiperazine
Key Functional Groups Sulfonyl, acetylpiperazine, pyridyl Oxadiazole, methoxy, methylpiperazine
Molecular Weight (g/mol) ~450 (estimated) 497.59
Solubility Likely higher due to sulfonyl group Moderate (methoxy may reduce solubility)
Metabolic Stability Acetyl group may resist CYP450 oxidation Methylpiperazine could undergo demethylation
Target Affinity Pyridyl group favors kinase ATP-binding pockets Oxadiazole may enhance selectivity for hydrophobic targets

Key Findings from Structural Analysis

Piperazine Modifications : The acetyl group in the target compound likely reduces metabolic degradation compared to Compound A’s methylpiperazine, which is prone to demethylation .

Aromatic Systems: The pyridyl carboxamide in the target compound offers distinct electronic properties vs.

Solubility : The sulfonyl group in the target compound improves aqueous solubility, whereas Compound A’s methoxy and biphenyl groups may limit solubility .

Research Implications

  • Pharmacokinetics : The acetylpiperazine and sulfonyl groups in the target compound may confer superior bioavailability compared to analogs like Compound A.
  • Target Selectivity : The pyridyl carboxamide could favor kinase targets (e.g., EGFR or ALK), while Compound A’s oxadiazole might target enzymes requiring hydrophobic interactions (e.g., proteases).

Biological Activity

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide, identified by its CAS number 941831-10-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of 388.44 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC18H20N4O4S
Molecular Weight388.44 g/mol
CAS Number941831-10-3
IUPAC Name3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological targets. The sulfonamide moiety in this compound suggests potential activity against enzymes involved in metabolic pathways, particularly those linked to cancer and infectious diseases.

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, such as serine proteases or carbonic anhydrases, which are crucial in tumor growth and pathogen survival.
  • Antiviral Activity : Similar compounds have shown promise as inhibitors of viral replication, particularly against hepatitis C virus (HCV) by targeting non-structural proteins like NS4B .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide.

Case Study: Antiviral Activity

A study focusing on sulfonamide derivatives demonstrated that compounds with structural similarities exhibited potent antiviral activity against HCV genotypes. The inhibition was attributed to their ability to disrupt viral replication processes .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of piperazine derivatives. Results indicated that certain derivatives were effective against cancer cell lines while showing minimal toxicity to normal cells .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of related piperazine compounds:

  • Anticancer Properties : Piperazine derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
  • Neuroprotective Effects : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, presenting potential benefits in neurodegenerative conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.